dFKBP-1 - 1799711-22-0

dFKBP-1

Catalog Number: EVT-510636
CAS Number: 1799711-22-0
Molecular Formula: C53H64N6O14
Molecular Weight: 1009.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

dFKBP-1 is a compound designed to induce targeted protein degradation through a bifunctional mechanism. It is particularly notable for its role in recruiting the cereblon E3 ubiquitin ligase complex, which facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins. This compound has garnered attention in the field of chemical biology for its potential applications in therapeutic development, particularly in oncology and other diseases where protein homeostasis is disrupted.

Source and Classification

dFKBP-1 is classified as a heterobifunctional degrader, specifically designed to engage with the FK506-binding protein 12 (FKBP12) and the cereblon E3 ubiquitin ligase. The compound was developed as part of a broader effort to create small molecules that can selectively degrade target proteins by leveraging the ubiquitin-proteasome system. Its design is informed by previous studies on ligand-induced degradation strategies, combining elements from both chemical biology and pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of dFKBP-1 involves several key steps that typically include:

  1. Chemical Conjugation: dFKBP-1 is synthesized through the conjugation of a phthalimide moiety to a ligand that selectively binds to FKBP12. This approach allows for the formation of a bifunctional molecule capable of bridging FKBP12 and cereblon.
  2. Optimization: Variants of dFKBP-1 have been developed by modifying linker lengths and compositions to enhance binding affinity and selectivity towards FKBP12 while minimizing off-target effects .
  3. Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of dFKBP-1 features a central FKBP12-binding ligand linked to a cereblon-recruiting moiety via a flexible linker. This structural arrangement is crucial for its function, allowing it to effectively bring together the target protein (FKBP12) and the E3 ligase (cereblon) for subsequent degradation.

  • Molecular Formula: The specific molecular formula can vary depending on the exact structure of the synthesized variant.
  • Key Features: The presence of a phthalimide group plays a critical role in facilitating the interaction with cereblon, while the FKBP12-binding portion ensures specificity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving dFKBP-1 is its ability to induce ubiquitination of FKBP12. Upon binding:

  1. Formation of Complexes: dFKBP-1 binds FKBP12, forming a ternary complex with cereblon.
  2. Ubiquitination: This complex promotes the transfer of ubiquitin molecules onto FKBP12, marking it for degradation by the proteasome.
  3. Degradation: The tagged protein is subsequently recognized by the proteasome, leading to its degradation .

This mechanism highlights the utility of dFKBP-1 in studying protein dynamics within cells.

Mechanism of Action

Process and Data

The mechanism of action for dFKBP-1 involves several sequential steps:

  1. Binding: dFKBP-1 binds specifically to FKBP12, leveraging its high affinity for this target.
  2. Recruitment: The compound simultaneously recruits cereblon, which is part of an E3 ubiquitin ligase complex.
  3. Ubiquitination: Once bound, cereblon facilitates the attachment of ubiquitin chains to FKBP12.
  4. Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized by the 26S proteasome, leading to its degradation .

This targeted approach allows researchers to manipulate protein levels within cells, providing insights into protein function and regulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility may vary based on synthetic modifications, general characteristics include:

  • Solubility: Typically soluble in organic solvents used in biological assays.
  • Stability: Stability can depend on environmental conditions such as pH and temperature but generally remains stable under physiological conditions.

Data regarding these properties are crucial for optimizing experimental conditions when utilizing dFKBP-1 in research settings .

Applications

Scientific Uses

dFKBP-1 has several significant applications in scientific research:

  1. Targeted Protein Degradation Studies: It serves as a tool for investigating protein function by enabling selective degradation of specific proteins within cellular systems.
  2. Therapeutic Development: Due to its ability to modulate protein levels, it holds potential for developing treatments for diseases characterized by aberrant protein accumulation or function, including cancer .
  3. Chemical Biology Research: Researchers utilize dFKBP-1 to explore mechanisms of protein regulation and interactions within various signaling pathways.
Conceptual Framework of Targeted Protein Degradation

Evolution of PROTAC Technology in Chemical Biology

The development of proteolysis-targeting chimeras (PROTACs) represents a paradigm shift in chemical biology, transitioning from serendipitous discoveries to rational design platforms. The first PROTAC, reported in 2001, utilized a peptide-based ligand to recruit the β-TRCP E3 ligase for MetAP-2 degradation [7]. This foundational work established the heterobifunctional principle but faced limitations in cell permeability and synthetic complexity. A critical advancement emerged with the identification of small-molecule E3 ligase ligands, particularly thalidomide derivatives (e.g., pomalidomide) for cereblon (CRBN) and VH032 for von Hippel-Lindau (VHL) protein [7]. These discoveries enabled the creation of cell-permeable degraders like ARV-825 (targeting BRD4) and dFKBP-1, which incorporates a thalidomide-derived CRBN ligand [7] [9]. The technology has since expanded to target "undruggable" proteins, including transcription factors and scaffolding proteins, by exploiting the ubiquitin-proteasome system (UPS) for substrate-agnostic degradation [7].

Table 1: Key Milestones in PROTAC Technology Development

YearInnovationTarget ProteinSignificance
2001Peptide-based PROTACMetAP-2First proof-of-concept [7]
2008First small-molecule PROTAC (MDM2 ligand)Androgen ReceptorImproved cell permeability [7]
2015CRBN-based PROTAC (ARV-825)BRD4Clinical translation [7]
2019dFKBP-1FKBP12Validated degradation kinetics [2] [8]

Mechanistic Basis of Heterobifunctional Degraders

Heterobifunctional degraders operate through a catalytic mechanism involving ternary complex formation, ubiquitination, and proteasomal degradation. dFKBP-1 exemplifies this mechanism with three domains:

  • Target Protein Binder: The synthetic ligand SLF (Synthetic Ligand of FKBP) binds FKBP12 with high affinity (Kd ≈ 4 nM) [8].
  • E3 Ligase Binder: A thalidomide derivative recruits CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex [4] [9].
  • Linker: A polyethylene glycol (PEG)-based spacer optimizes distance and flexibility between SLF and CRBN binder, facilitating productive ternary complex formation [8].

Upon cellular entry, dFKBP-1 simultaneously engages FKBP12 and CRBN, inducing proximity that enables ubiquitin transfer from E2 enzymes to lysine residues on FKBP12. Polyubiquitinated FKBP12 is then recognized by the 26S proteasome for degradation. The catalytic efficiency of dFKBP-1 is evidenced by its DC50 (half-maximal degradation concentration) of 0.01–0.1 μM in MV4;11 cells, with >80% degradation at 0.1 μM [2] [8]. Degradation is abolished by:

  • Proteasome inhibitors (e.g., carfilzomib)
  • NEDD8-activating enzyme inhibitors (e.g., MLN4924)
  • Competitive ligands (free SLF or thalidomide) [2] [8]

Table 2: Mechanistic Validation of dFKBP-1

ParameterObservationImplication
DC500.01–0.1 μM (MV4;11 cells)High potency [8]
CRBN dependencyNo degradation in CRBN−/− 293FT cellsCRBN-specific mechanism [2]
Rescue by carfilzomibComplete inhibition of degradationUPS-dependent [8]
Ternary complex affinityNot directly measured for dFKBP-1Inferred from structural analogs [1] [4]

Role of E3 Ubiquitin Ligases in dFKBP-1-Mediated Degradation

CRBN serves as the exclusive E3 ligase for dFKBP-1, as demonstrated by genetic and pharmacological studies. In isogenic 293FT cell lines, dFKBP-1 induces dose-dependent FKBP12 degradation in wild-type cells but fails in CRBN-knockout counterparts [2] [8]. CRBN's suitability stems from:

  • Ubiquitous Expression: Ensures broad applicability across cell types [7].
  • Structural Plasticity: The thalidomide-binding domain accommodates diverse target protein geometries, allowing FKBP12 recruitment despite its small size (12 kDa) [4].
  • Ligand Tunability: Thalidomide derivatives enable rational optimization of ternary complex stability, as evidenced by cyclimid-based PROTACs where N-terminal amino acid variations modulate CRBN affinity [1] [4].

Unlike CRBN, other E3 ligases (e.g., VHL, RNF114) exhibit substrate preferences that may limit applicability. For instance, RNF114-recruiting degraders favor BCR-ABL over c-ABL, while CRBN-based degraders show opposite selectivity [5]. dFKBP-1 leverages CRBN's "molecular glue" properties, where the E3 ligase binder (thalidomide) allosterically enhances FKBP12 interactions [4]. Recent efforts to expand E3 ligase repertoire—such as FBXO22 alkylamine recruiters or RBBP7-targeting ynamide electrophiles—highlight CRBN's dominance but suggest future alternatives for dFKBP-1 optimization [6] [10].

Table 3: E3 Ligase Properties Influencing Degrader Design

E3 LigaseExpression PatternLigandAdvantages
CRBNUbiquitousThalidomide derivativesHigh plasticity; clinical validation [4] [7]
VHLUbiquitousVH032Well-characterized ternary complexes [7]
FBXO22Tissue-restrictedAlkylamine metabolitesEmerging ligase; covalent engagement [6]
RBBP7Nuclear-enrichedYnamide electrophilesNovel covalent mechanism [10]

Properties

CAS Number

1799711-22-0

Product Name

dFKBP-1

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Molecular Formula

C53H64N6O14

Molecular Weight

1009.1 g/mol

InChI

InChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1

InChI Key

RIBCWKRMNKOGRN-GGJINPDOSA-N

SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.